2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Description

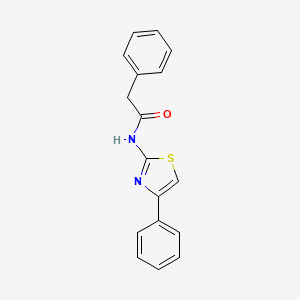

2-Phenyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a thiazole-containing acetamide derivative characterized by a phenyl-substituted acetamide core linked to a 4-phenylthiazole moiety. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antiviral properties .

Properties

IUPAC Name |

2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS/c20-16(11-13-7-3-1-4-8-13)19-17-18-15(12-21-17)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYDNPBESMLDTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-phenylthiazole with phenylacetic acid derivatives. One common method includes the use of a condensation reaction where the thiazole ring is formed by reacting a thioamide with a haloketone under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring can be substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated reagents in the presence of a base.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

2-Phenyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide and its derivatives have been evaluated for their antimicrobial properties. Studies indicate that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. For instance, some derivatives have shown promising results in inhibiting the growth of pathogenic microorganisms, making them potential candidates for new antibiotic formulations .

Anticancer Properties

Research has demonstrated that this compound possesses anticancer activity, particularly against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines. The mechanism involves the inhibition of specific enzymes and receptors associated with cancer progression . The thiazole moiety is believed to play a critical role in this activity by interacting with cellular pathways involved in tumor growth.

Organic Synthesis

In organic chemistry, 2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various reactions—such as oxidation and substitution—allows chemists to modify its structure for desired properties . This versatility makes it valuable in the development of novel compounds with tailored biological activities.

Material Science Applications

The compound has also found applications in material science. Its derivatives are explored for their potential use in developing conductive materials and optoelectronic devices due to their unique electronic properties. The incorporation of thiazole rings can enhance the conductivity and stability of these materials .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, highlighting variations in substituents, physical properties, and biological activities:

Structural and Electronic Effects

- Substituent Influence: Electron-Withdrawing Groups (e.g., CF₃): The trifluoro derivative (C₁₁H₇F₃N₂OS) exhibits increased electronegativity, which may enhance metabolic stability and resistance to enzymatic degradation . Halogenation (e.g., Cl): Chlorinated analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide show altered crystal packing via N–H⋯N hydrogen bonds, which could influence solubility and solid-state stability .

Physicochemical Properties

- Solubility : Fluorinated derivatives (e.g., CF₃-substituted) may exhibit lower aqueous solubility due to increased hydrophobicity, while piperidinyl analogs could show improved solubility via protonation .

- Melting Points : Dichlorophenyl analogs (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) have higher melting points (~460 K) due to strong intermolecular hydrogen bonds .

Biological Activity

2-Phenyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its structure can be represented as follows:

This molecular framework contributes to its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that 2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide exhibits notable antimicrobial properties . It has been shown to inhibit the growth of a range of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

The compound's antimicrobial activity is primarily attributed to its ability to interfere with bacterial lipid biosynthesis. This disruption leads to the inhibition of cell wall formation, ultimately resulting in cell death.

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | |

| Escherichia coli | 0.5 μg/mL | |

| Candida albicans | 0.3 μg/mL |

Anticancer Activity

The anticancer potential of 2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been evaluated against various human cancer cell lines. Studies have demonstrated that this compound exhibits significant antiproliferative effects.

In Vitro Studies

In vitro assays have shown that the compound effectively inhibits the growth of several cancer cell lines, including A549 (lung), HeLa (cervical), and HT29 (colon) cells. The IC50 values for these cell lines indicate potent activity, particularly against HT29 cells with an IC50 value reported at 2.01 µM .

Data Table: Anticancer Activity

Case Studies and Research Findings

Several studies have further characterized the biological activity of this compound:

- Antimicrobial Evaluation : A study reported that derivatives of thiazole compounds, including 2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .

- Anticancer Mechanism : The mechanism underlying its anticancer activity appears to involve apoptosis induction in cancer cells. This was evidenced by increased DNA fragmentation observed in treated cells compared to controls .

- Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiazole ring significantly influences the compound's biological activity. Variations in substituents have been linked to enhanced efficacy against target cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.